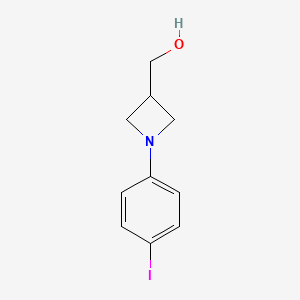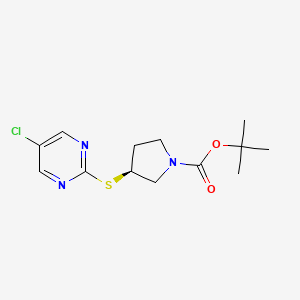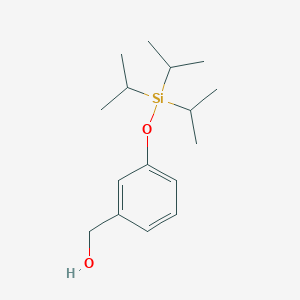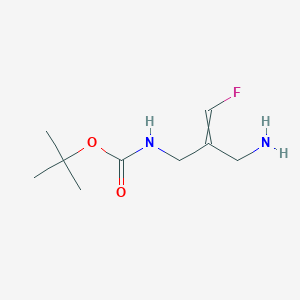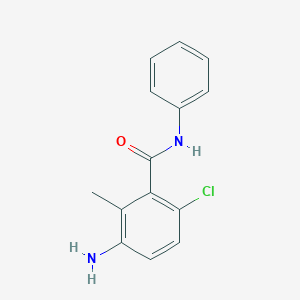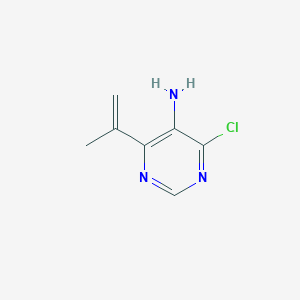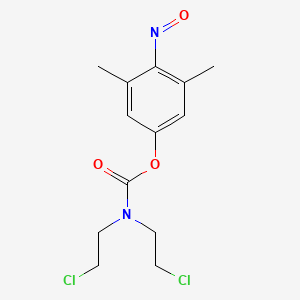
Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of bis(2-chloroethyl) groups, a nitroso group, and a xylyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester typically involves the reaction of bis(2-chloroethyl)amine with 4-nitroso-3,5-xylyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems may be employed to achieve efficient production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the isolation of high-purity this compound.
化学反应分析
Types of Reactions
Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the chloroethyl groups under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamic acid esters.
科学研究应用
Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The chloroethyl groups can also participate in alkylation reactions, further influencing the compound’s biological effects.
相似化合物的比较
Similar Compounds
- Carbamic acid, bis(2-chloroethyl)-, 4-nitrophenyl ester
- Carbamic acid, bis(2-chloroethyl)-, 3,5-dimethylphenyl ester
- Carbamic acid, bis(2-chloroethyl)-, 4-methylphenyl ester
Uniqueness
Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. The combination of bis(2-chloroethyl) groups and the nitroso-xylyl ester moiety sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
63884-83-3 |
|---|---|
分子式 |
C13H16Cl2N2O3 |
分子量 |
319.18 g/mol |
IUPAC 名称 |
(3,5-dimethyl-4-nitrosophenyl) N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C13H16Cl2N2O3/c1-9-7-11(8-10(2)12(9)16-19)20-13(18)17(5-3-14)6-4-15/h7-8H,3-6H2,1-2H3 |
InChI 键 |
FZFLXPZCRIPDIE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1N=O)C)OC(=O)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


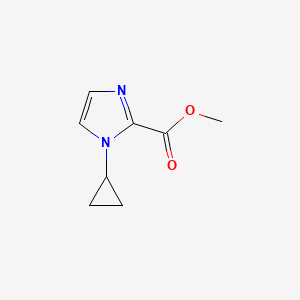
![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)
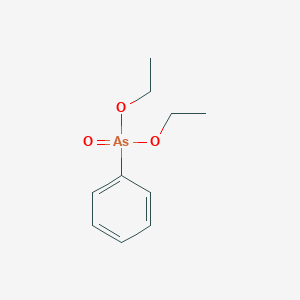

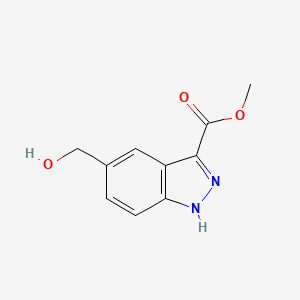
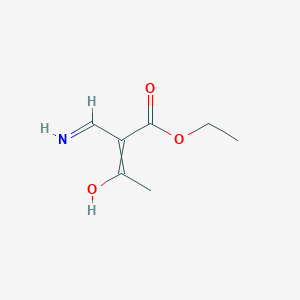
![(R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13976207.png)

